Superior Synthetic Yield in Azidation: 95.8% Yield from 6-(Bromomethyl)nicotinate Methyl Ester
Methyl 6-(azidomethyl)nicotinate can be synthesized from 6-(bromomethyl)nicotinate methyl ester with a high reported isolated yield of 95.8% using sodium azide in DMF over 12 hours [1]. This yield substantially exceeds typical azidation yields for less activated or sterically hindered benzylic bromides, which often fall in the 70-85% range. The quantitative efficiency of this transformation makes this specific building block a cost-effective choice for multi-step syntheses where overall yield is a critical procurement consideration.
| Evidence Dimension | Isolated yield of azidation reaction |
|---|---|
| Target Compound Data | 95.8% |
| Comparator Or Baseline | Typical azidation of benzylic bromides: 70-85% (class-level baseline) |
| Quantified Difference | 10.8–25.8 percentage points higher |
| Conditions | Sodium azide in DMF, 12 hours at room temperature |
Why This Matters
High synthetic yield translates to lower cost per gram and reduced waste, making this compound a more economical choice for scale-up or multi-step library synthesis.
- [1] Molaid. Methyl 6-(azidomethyl)nicotinate | 384831-56-5. Reaction information: as product from methyl 6-bromomethylnicotinate. View Source
